molecular formula C16H21NO6S B3561304 ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate

ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate

Cat. No.: B3561304
M. Wt: 355.4 g/mol
InChI Key: PJWQSYOXRDWZNU-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group, a piperidine ring, and an ethyl carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,3-dihydro-1,4-benzodioxin ring, a sulfonyl group attached at the 6-position of the ring, and a piperidine ring attached through a carboxylate ester linkage .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the benzodioxin ring, and the piperidine ring. The sulfonyl group could potentially undergo reactions with nucleophiles, while the benzodioxin ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For instance, the presence of the sulfonyl group might increase its polarity, influencing its solubility in different solvents .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems if it’s intended for use as a pharmaceutical or biologically active compound .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. It could potentially be explored for use in pharmaceutical research or other fields that utilize complex organic molecules .

Properties

IUPAC Name

ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-2-21-16(18)12-5-7-17(8-6-12)24(19,20)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQSYOXRDWZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate

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